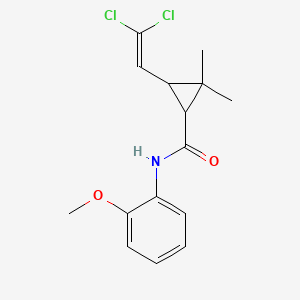

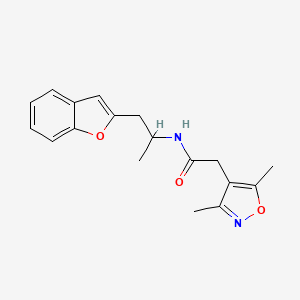

![molecular formula C10H9N3O B2377068 [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol CAS No. 1466891-08-6](/img/structure/B2377068.png)

[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids .

Synthesis Analysis

The synthesis of similar compounds involves the formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 . Subsequently, α-iminonitriles were selectively transformed into the desired N - (pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .Aplicaciones Científicas De Investigación

Anti-Fibrosis Activity

The study by Gu et al highlights the anti-fibrotic potential of this compound. Researchers synthesized a series of novel derivatives and evaluated their effects on immortalized rat hepatic stellate cells (HSC-T6). Among these derivatives, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited remarkable anti-fibrotic activities, surpassing established drugs like Pirfenidone. These compounds effectively inhibited collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic agents.

Antimicrobial Properties

Pyrimidine derivatives, including this compound, have demonstrated antimicrobial activity against various pathogens. They exhibit inhibitory effects on bacteria, viruses, and fungi . Further research could explore their specific mechanisms of action and potential clinical applications.

Antitumor Effects

Compounds containing pyrimidine cores have been investigated for their antitumor properties . While more studies are needed, exploring the cytotoxic effects of this compound on cancer cell lines could reveal its therapeutic potential.

Receptor Tyrosine Kinase Inhibition

The derivatives of this compound may act as inhibitors of receptor tyrosine kinases . These kinases play crucial roles in cell signaling pathways, making them attractive targets for cancer therapy and other diseases.

Antioxidant Activity

Although not directly studied for antioxidant effects, pyrimidine-based compounds often exhibit radical-scavenging properties . Investigating the antioxidant potential of this compound could yield valuable insights.

Anti-Inflammatory Properties

While not explicitly explored for anti-inflammatory effects, the pyrimidine moiety has been associated with anti-inflammatory activities . Further research could assess whether this compound shares similar properties.

Gu, Y.-F., Zhang, Y., Yue, F.-L., Li, S.-T., Zhang, Z.-Q., Li, J., & Bai, X. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. DOI: 10.3390/molecules25225226 Additional references on antimicrobial and receptor tyrosine kinase inhibition properties are available in the literature. For antioxidant and anti-inflammatory aspects, further investigations are warranted.

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrimidine derivatives, have been reported to exhibit diverse types of biological and pharmaceutical activities . For instance, they have been known to inhibit protein kinases , which play a crucial role in cell signaling and are often targets for cancer treatment .

Mode of Action

It’s worth noting that similar pyrimidine derivatives have been shown to interact with their targets, such as protein kinases, leading to changes in cell signaling pathways .

Biochemical Pathways

Similar compounds have been shown to affect the protein kinase pathways . These pathways play a crucial role in cell signaling and can influence various cellular processes, including cell growth and division.

Pharmacokinetics

The lipophilicity of similar compounds allows them to easily diffuse into cells .

Result of Action

Similar compounds have been shown to exhibit anti-fibrotic activities . They effectively inhibited the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .

Action Environment

It’s worth noting that the planarity of similar compounds, such as pyrido[3,4-g]quinazoline, was found to be essential for maintaining their protein kinase inhibitory potency .

Propiedades

IUPAC Name |

(2-pyridin-2-ylpyrimidin-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-7-8-4-6-12-10(13-8)9-3-1-2-5-11-9/h1-6,14H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQZZBPVCGEXSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CC(=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

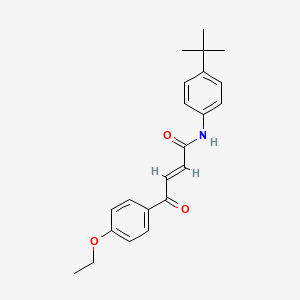

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2376985.png)

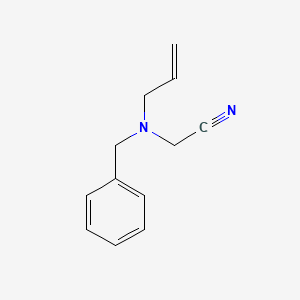

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2376986.png)

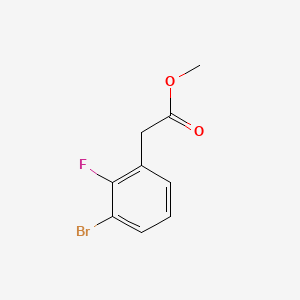

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone](/img/structure/B2376990.png)